molecular formula C19H26O2 B602010 13-Ethylgon-5(10)en-3,17-dione CAS No. 4222-96-2

13-Ethylgon-5(10)en-3,17-dione

Cat. No.: B602010
CAS No.: 4222-96-2
M. Wt: 286.42
InChI Key:
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Description

. This impurity is monitored and studied to ensure the safety and efficacy of pharmaceutical products containing levonorgestrel.

Scientific Research Applications

Safety and Hazards

Levonorgestrel Impurity N should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas . In case of accidental exposure, appropriate first aid measures should be taken .

Preparation Methods

The synthesis of 13-Ethylgon-5(10)en-3,17-dione involves several steps, starting from the basic steroid structure. The preparation method typically includes:

    Ketal Protection: Protecting the hydroxyl groups at specific positions.

    Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the protected compound.

    Dehalogenation: Removing the halogen atoms.

    Methyl Etherification: Converting hydroxyl groups to methyl ethers.

    Ethynylation: Adding ethynyl groups to the compound.

These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

13-Ethylgon-5(10)en-3,17-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

13-Ethylgon-5(10)en-3,17-dione can be compared with other impurities and related compounds, such as:

These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and biological activity.

Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOSZYGTZFADU-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4222-96-2
Record name delta5(10)-Levodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5(10)-LEVODIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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